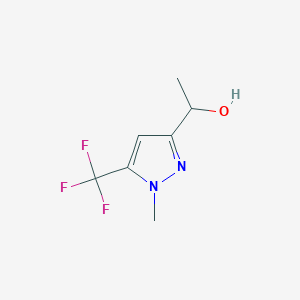

![molecular formula C11H7BrClF3N2O2 B1404742 Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1355170-29-4](/img/structure/B1404742.png)

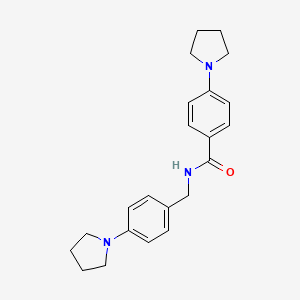

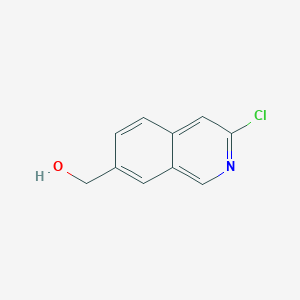

Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H8BrClF3N2O2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes the compound , has been a topic of interest in recent years . A common method involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, which offers advantages such as greater selectivity, rapid synthesis, and environmental friendliness .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.1 . It is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry Antituberculosis Agent

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as antituberculosis agents. For instance, a compound similar to Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate showed a significant reduction in bacterial load in an acute TB mouse model when treated with various doses .

Material Science Structural Character

Due to its structural character, imidazo[1,2-a]pyridine is also useful in material science. The presence of halogens and trifluoromethyl groups in the compound may influence its physical properties and potential applications in material science .

Drug Development Drug Prejudice Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This suggests that this compound could be a key intermediate in the synthesis of various pharmacologically active molecules .

Chemical Synthesis Intermediate

This compound is likely used as an intermediate in chemical synthesis due to its reactive functional groups which can undergo further chemical transformations .

Green Chemistry Solvent-Free Synthesis

Imidazo[1,2-a]pyridines can be synthesized under solvent-free conditions which aligns with the principles of green chemistry. This compound could potentially be synthesized or used in reactions that adhere to environmentally friendly practices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been known to interact with various biological targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .

Mode of Action

The negative potential region in the o1 atom on the carbonyl group indicates that this region is more likely to provide electrons, suggesting a possible site for nucleophilic attack .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their diverse bioactivity . They have shown antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .

Result of Action

Compounds within the imidazo[1,2-a]pyridine class have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(12)18-4-5(11(14,15)16)3-6(13)9(18)17-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAWNHDHLNSYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

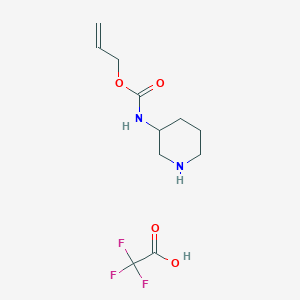

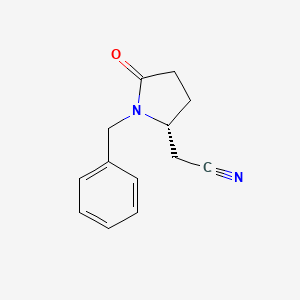

![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)

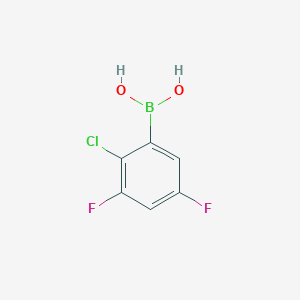

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)

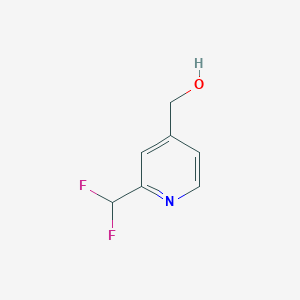

![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)

![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)